[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide
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Overview
Description
[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide typically involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and a primary amine, followed by the addition of trimethylamine and iodide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions to ensure complete condensation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the azanium group, converting it to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where Schiff base derivatives have shown efficacy.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide involves its ability to form stable complexes with metal ions. This interaction can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes. The compound’s azanium group can also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonic acid
- N-hydroxy-2-((2-hydroxy-3-methoxybenzyl)amino)benzamide
Uniqueness
[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogues.
Properties
IUPAC Name |
[(2-hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.HI/c1-13(2,3)12-8-9-6-5-7-10(15-4)11(9)14;/h5-8H,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMIRBOYRGFMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)N=CC1=C(C(=CC=C1)OC)O.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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